molecular formula C9H17Br B13170974 1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane

1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane

Cat. No.: B13170974
M. Wt: 205.13 g/mol
InChI Key: JSRJKHOFZIWHCX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-methylbutyl group. Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique ring strain and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane can be achieved through several methods:

    Halogenation of Cyclopropane Derivatives: Starting with a cyclopropane derivative, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Grignard Reaction: A Grignard reagent, such as 2-methylbutylmagnesium bromide, can react with a cyclopropane carboxylate ester to form the desired compound after subsequent bromination.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane can undergo various types of chemical reactions:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) for azide substitution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Major Products

    Substitution: Formation of azides, amines, ethers, etc.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Medicine: Investigation of its biological activity and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane involves its reactivity due to the presence of the strained cyclopropane ring and the bromomethyl group. The compound can act as an electrophile in substitution reactions and undergo ring-opening reactions under certain conditions. Molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromomethylcyclopropane: Lacks the 2-methylbutyl group, making it less sterically hindered.

    1-(Chloromethyl)-1-(2-methylbutyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

    1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane: Similar structure but with a different alkyl group, affecting its physical and chemical properties.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylbutyl)cyclopropane

InChI

InChI=1S/C9H17Br/c1-3-8(2)6-9(7-10)4-5-9/h8H,3-7H2,1-2H3

InChI Key

JSRJKHOFZIWHCX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(CC1)CBr

Origin of Product

United States

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